![molecular formula C10H8BrF3 B2930986 (+/-)-1-Bromo-4-(trans-2-(trifluoromethyl)cyclopropyl)benzene CAS No. 900779-70-6](/img/structure/B2930986.png)
(+/-)-1-Bromo-4-(trans-2-(trifluoromethyl)cyclopropyl)benzene
Description
The compound (+/-)-1-Bromo-4-(trans-2-(trifluoromethyl)cyclopropyl)benzene
is a type of cyclopropane derivative . Cyclopropane derivatives are a class of organic compounds that contain a three-membered ring of carbon atoms . They are known for their strained ring structure, which makes them highly reactive .
Synthesis Analysis
The synthesis of cyclopropane derivatives involves various methods. One common method is the cobalt-catalyzed cross-coupling between alkyl iodides and cyclopropyl Grignard reagents . This reaction introduces strained rings on a large panel of primary and secondary alkyl iodides . Another method is the Suzuki-Miyaura coupling reaction of potassium cyclopropyltrifluoroborates with aryl chlorides . This reaction yields various substituted aryl cyclopropanes .Molecular Structure Analysis
The molecular structure of(+/-)-1-Bromo-4-(trans-2-(trifluoromethyl)cyclopropyl)benzene
is characterized by the presence of a cyclopropyl group, a benzene ring, and a bromine atom . The cyclopropyl group is a three-membered ring of carbon atoms, which is known for its strained structure . The benzene ring is a six-membered ring of carbon atoms with alternating double bonds . The bromine atom is a halogen that is commonly used in organic synthesis . Chemical Reactions Analysis
Cyclopropane derivatives, including(+/-)-1-Bromo-4-(trans-2-(trifluoromethyl)cyclopropyl)benzene
, can undergo various chemical reactions due to their strained ring structure . For example, they can participate in palladium-catalyzed cross-coupling reactions with aryl bromides or triflates . They can also undergo intramolecular nickel-catalyzed cross-electrophile coupling reactions .
Scientific Research Applications
Synthesis of Trifluoromethyl-substituted Compounds
Trifluoromethylated polyfunctionalized cyclopropanes, which are crucial intermediates for synthesizing various bioactive compounds, have been obtained with high stereoselectivity. This methodology has been applied in the synthesis of complex molecules like (+/-)-trans-trifluoronorcoronamic acid, demonstrating the compound's utility in constructing cyclopropane rings with trifluoromethyl groups for enhanced biological activity or physical properties (B. Jiang, Fangjiang Zhang, W. Xiong, 2003).
Mechanistic Insights in Bromination Reactions
Research has explored the kinetics and mechanisms of bromination reactions, including the transfer of Br(+) from bromonium triflate to acceptor alkenes. This has provided detailed insights into the reactivity and intermediates formed in bromination processes, which are fundamental in organic synthesis and modification of aromatic compounds (A. A. Neverov, R. S. Brown, 1998).
Radical Addition in Aqueous Media
The study of bromine atom-transfer radical addition in aqueous media has highlighted the versatility of bromine-based reactions in different solvents, including water. This research has implications for developing greener synthetic pathways and understanding solvent effects on radical reactions (H. Yorimitsu, H. Shinokubo, S. Matsubara, K. Oshima, K. Omoto, H. Fujimoto, 2001).
properties
IUPAC Name |
1-bromo-4-[(1S,2S)-2-(trifluoromethyl)cyclopropyl]benzene | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrF3/c11-7-3-1-6(2-4-7)8-5-9(8)10(12,13)14/h1-4,8-9H,5H2/t8-,9+/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJTTXTPFMGWOCS-BDAKNGLRSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1C(F)(F)F)C2=CC=C(C=C2)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@H]1C(F)(F)F)C2=CC=C(C=C2)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrF3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001180673 | |
Record name | rel-1-Bromo-4-[(1R,2R)-2-(trifluoromethyl)cyclopropyl]benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001180673 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.07 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
CID 53233445 | |
CAS RN |
900779-70-6 | |
Record name | rel-1-Bromo-4-[(1R,2R)-2-(trifluoromethyl)cyclopropyl]benzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=900779-70-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | rel-1-Bromo-4-[(1R,2R)-2-(trifluoromethyl)cyclopropyl]benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001180673 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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